2-Aminobenzenesulfonic acid
Overview
Description
- Orthanilic acid is a biological acid that plays roles in benzoate degradation and microbial metabolism in various environments.
- Structurally, it consists of a benzene ring with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached at different positions.
- Its chemical formula is C₆H₇NO₃S , and its molar mass is approximately 173.19 g/mol .
Mechanism of Action
Target of Action
2-Aminobenzenesulfonic acid, also known as Orthanilic acid, is a biological acid with roles in benzoate degradation and microbial metabolism in diverse environments . It promotes reverse turn formation in peptides, inducing a folded conformation . This suggests that its primary targets are peptides, where it influences their structure and function.
Mode of Action
The compound interacts with its peptide targets by promoting reverse turn formation, inducing a folded conformation . This interaction results in robust 11-membered-ring hydrogen bonding , which can significantly alter the peptide’s structure and function.
Biochemical Pathways
Orthanilic acid plays a role in benzoate degradation and microbial metabolism in diverse environments . .
Result of Action
Orthanilic acid’s action results in the formation of a folded conformation in peptides . This can significantly alter the peptides’ structure and function, potentially influencing various biological processes. Additionally, orthanilic acid is a structural component of some azo dyes, which consequently have poor bacterial degradation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has roles in microbial metabolism in diverse environments , suggesting that its action can be influenced by the presence and characteristics of different microbial communities.
Biochemical Analysis
Biochemical Properties
2-Aminobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It promotes reverse turn formation in peptides, inducing a folded conformation when incorporated into peptide sequences . This compound interacts with enzymes such as 2,3-dioxygenase, which catalyzes the initial step in its degradation pathway . Additionally, it has been found to affect cardiac tension, indicating its interaction with cardiac proteins .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect microbial metabolism, promoting the degradation of benzoate and other aromatic compounds . In cardiac cells, it affects tension, suggesting an impact on cellular signaling pathways and muscle contraction . The compound’s role in promoting reverse turn formation in peptides also indicates its influence on protein folding and stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins. It promotes reverse turn formation in peptides by inducing robust 11-membered-ring hydrogen-bonding . This interaction stabilizes the folded conformation of peptides, affecting their function and stability. Additionally, the compound’s interaction with 2,3-dioxygenase facilitates its degradation, leading to the formation of intermediates such as 3-sulfocatechol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can lead to the formation of various intermediates . Long-term studies have shown that it can affect cellular function, particularly in cardiac cells, where it influences tension and contraction . The stability and degradation of the compound are crucial factors in its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it promotes the degradation of aromatic compounds and affects cardiac tension . At high doses, it can have toxic effects, leading to adverse outcomes in animal models . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. The initial step in its degradation involves transport across the cell membrane, followed by deamination and desulfurization . Enzymes such as 2,3-dioxygenase play a crucial role in these pathways, facilitating the breakdown of the compound into intermediates like 3-sulfocatechol .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s transport across the cell membrane is facilitated by selective permeability barriers, allowing it to pass through and participate in metabolic processes . Its distribution within tissues affects its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells affects its interactions with enzymes and proteins, influencing its role in biochemical reactions and cellular processes.
Preparation Methods
- Orthanilic acid can be synthesized through various routes:
Sulfonation of Aniline: Aniline (C₆H₅NH₂) reacts with sulfuric acid (H₂SO₄) to form orthanilic acid.
Hydrolysis of 2-Aminobenzenesulfonyl Chloride: 2-aminobenzenesulfonyl chloride (C₆H₅SO₂Cl) undergoes hydrolysis to yield orthanilic acid.
- Industrial production typically involves the sulfonation process, where aniline is treated with concentrated sulfuric acid .
Chemical Reactions Analysis
- Orthanilic acid participates in several reactions:
Oxidation: It can be oxidized to form the corresponding sulfone.
Reduction: Reduction of the sulfonic acid group yields aniline.
Substitution: Orthanilic acid can undergo electrophilic aromatic substitution reactions.
- Common reagents include nitric acid , hydrogen peroxide , and reducing agents .
- Major products depend on reaction conditions and substituents present.
Scientific Research Applications
Peptide Conformation: Orthanilic acid promotes in peptides, inducing a folded conformation when incorporated into peptide sequences (Xaa-SAₙᵗ-Yaa).
Azo Dyes: It is a structural component of some azo dyes, which unfortunately exhibit poor bacterial degradation.
Cardiac Tension: Studies suggest that orthanilic acid affects cardiac tension.
Comparison with Similar Compounds
- Orthanilic acid’s uniqueness lies in its combination of an aromatic ring, amino group, and sulfonic acid functionality.
- Similar compounds include aniline , benzenesulfonic acid , and other sulfonated aromatic compounds.
Properties
IUPAC Name |
2-aminobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCHBSMFKQYNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Record name | 2-AMINOBENZENE SULFONIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117116-75-3 | |
Record name | Poly(aniline-2-sulfonic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117116-75-3 | |
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DSSTOX Substance ID |
DTXSID1024463 | |
Record name | Orthanilic acid | |
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Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminobenzene sulfonic acid is a light brown powder. (NTP, 1992), Solid; [Merck Index] Light brown solid; [CAMEO] | |
Record name | 2-AMINOBENZENE SULFONIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Orthanilic acid | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-AMINOBENZENE SULFONIC ACID | |
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CAS No. |
88-21-1 | |
Record name | 2-AMINOBENZENE SULFONIC ACID | |
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Record name | 2-Aminobenzenesulfonic acid | |
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Record name | Orthanilic acid | |
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Record name | 2-Aminobenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 2-amino- | |
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Record name | Orthanilic acid | |
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Record name | 2-aminobenzenesulphonic acid | |
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Record name | ORTHANILIC ACID | |
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Melting Point |
617 °F (decomposes) (NTP, 1992) | |
Record name | 2-AMINOBENZENE SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19752 | |
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